molecular formula C13H15ClN2O2S B5334361 1-{2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride

1-{2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride

Cat. No.: B5334361
M. Wt: 298.79 g/mol
InChI Key: CRKWRRKHVSINKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTA and is a thiazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-{2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride is not fully understood. However, it is believed that MTA interacts with metal ions through coordination bonds, leading to a change in its fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that this compound does not exhibit any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride in lab experiments is its high selectivity and sensitivity towards zinc ions. This makes it a useful tool for the detection and quantification of zinc ions in biological samples. However, one of the limitations of using MTA is its potential toxicity, which needs to be carefully considered when conducting experiments.

Future Directions

There are numerous future directions for the use of 1-{2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride in scientific research. One potential direction is the development of new sensors for the detection of other metal ions. Another direction is the use of MTA in the development of new imaging techniques for the visualization of zinc ions in living cells. Additionally, further studies are needed to fully understand the potential applications of this compound in other fields, such as medicine and environmental science.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research. Its potential applications in various fields make it a useful tool for the development of new technologies and techniques. However, further studies are needed to fully understand the potential effects and limitations of this compound.

Synthesis Methods

The synthesis of 1-{2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride can be achieved using different methods. One such method involves the reaction of 2-amino-4-methylthiazole with 2-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain this compound.

Scientific Research Applications

1-{2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of metal ions. MTA has been found to exhibit high selectivity and sensitivity towards zinc ions, making it a promising candidate for the development of new sensors.

Properties

IUPAC Name

1-[2-(2-methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S.ClH/c1-8-12(9(2)16)18-13(14-8)15-10-6-4-5-7-11(10)17-3;/h4-7H,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKWRRKHVSINKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2OC)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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